molecular formula C11H16O B1330519 Spiro[adamantane-2,2'-oxirane] CAS No. 24759-97-5

Spiro[adamantane-2,2'-oxirane]

Cat. No.: B1330519
CAS No.: 24759-97-5
M. Wt: 164.24 g/mol
InChI Key: SVBWHNKBVYUWDJ-UHFFFAOYSA-N
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Description

Spiro[adamantane-2,2’-oxirane] is a synthetic compound that has garnered significant interest in the scientific community due to its unique spirocyclic structure. This compound consists of an adamantane framework fused with an oxirane ring, resulting in a rigid and stable molecular structure. The presence of the spiro linkage imparts distinct chemical and physical properties, making it an intriguing subject for research in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[adamantane-2,2’-oxirane] typically involves the reaction of adamantanone with dimethylsulfoxonium methylide. This intermediate is generated in situ by the action of sodium hydroxide or potassium tert-butoxide on trimethylsulfoxonium iodide. The reaction proceeds with high yields, typically ranging from 82% to 96%.

Industrial Production Methods

While specific industrial production methods for Spiro[adamantane-2,2’-oxirane] are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Spiro[adamantane-2,2’-oxirane] undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Diols and other oxygenated compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

Spiro[adamantane-2,2’-oxirane] has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.

    Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of Spiro[adamantane-2,2’-oxirane] involves its interaction with molecular targets through its oxirane ring. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with biological molecules. These interactions can lead to various biological effects, depending on the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[oxirane-2,2’-tricyclo[3.3.1.13,7]decane]
  • 2-Epoxymethyleneadamantane
  • Adamantane-2-spiro-2’-oxirane

Uniqueness

Spiro[adamantane-2,2’-oxirane] is unique due to its specific spiro linkage and the combination of the adamantane and oxirane rings. This structure imparts distinct chemical and physical properties, such as increased stability and rigidity, which are not commonly found in other spirocyclic compounds .

Properties

IUPAC Name

spiro[adamantane-2,2'-oxirane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-7-2-9-4-8(1)5-10(3-7)11(9)6-12-11/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBWHNKBVYUWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40307621
Record name Spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24759-97-5
Record name 24759-97-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spiro[oxirane-2,2'-tricyclo[3.3.1.1~3,7~]decane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40307621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[adamantane-2,2'-oxirane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of synthesizing Spiro[adamantane-2,2'-oxirane] using Lithium Bis(trimethylsilyl)amide?

A1: While the provided abstracts [, ] do not delve into the specific advantages of using Lithium Bis(trimethylsilyl)amide for this synthesis, it is likely chosen for its properties as a strong, non-nucleophilic base. This suggests the reaction mechanism might involve deprotonation of a precursor molecule, followed by an intramolecular cyclization to form the Spiro[adamantane-2,2'-oxirane] structure. Further research is needed to confirm this hypothesis and explore the specific advantages of this reagent compared to alternative synthetic routes.

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